molecular formula C9H13N B025567 (R)-1-(o-tolyl)ethanamine CAS No. 105615-45-0

(R)-1-(o-tolyl)ethanamine

Cat. No. B025567
M. Wt: 135.21 g/mol
InChI Key: ZCDYTNZJBGSKFI-MRVPVSSYSA-N
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Description

"(R)-1-(o-tolyl)ethanamine" is a chiral compound with potential significance in various fields of chemistry and pharmacology. Its structural specificity and chirality make it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients.

Synthesis Analysis

The synthesis of closely related compounds, such as 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, involves practical resolution to achieve high enantiomeric excess (ee) using R-(−)-mandelic acid as a resolving agent. This process highlights the importance of achieving optical purity in chiral compound synthesis, which is likely applicable to "(R)-1-(o-tolyl)ethanamine" as well (Mathad et al., 2011).

Molecular Structure Analysis

Structural relationships and comparisons of o-tolyl substituted compounds provide insight into the impact of the o-tolyl group on molecular shape and volume. The sterically demanding exo3o-tolyl ring conformation influences the overall crystal packing and molecular structure, which can be critical in understanding the structure of "(R)-1-(o-tolyl)ethanamine" (Barnes et al., 2010).

Chemical Reactions and Properties

Investigations into the reactivity and properties of compounds similar to "(R)-1-(o-tolyl)ethanamine" show that structural motifs such as the o-tolyl group can significantly influence chemical behavior, including reactivity towards nucleophiles and participation in complexation reactions. These studies underscore the importance of molecular structure in determining the chemical properties and reactivity of a compound (Reger et al., 2006).

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and crystal structure, are intrinsically linked to its molecular composition and structure. Analyses of similar compounds provide valuable insights into how specific substitutions, such as the o-tolyl group, might affect these properties. Understanding the physical properties is crucial for the practical application and handling of "(R)-1-(o-tolyl)ethanamine" (Li et al., 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and participation in specific chemical reactions, are foundational to the applications of "(R)-1-(o-tolyl)ethanamine". Research into related compounds has shed light on how the structure can influence chemical behavior, which can be extrapolated to understand the reactivity and functional utility of "(R)-1-(o-tolyl)ethanamine" (Avis et al., 1996).

Scientific Research Applications

  • Scientific Field : Organic Chemistry

    • Application Summary : “®-1-(o-tolyl)ethanamine” is used in the synthesis of biocompatible fluorophores .
    • Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The outcomes of this application are not specified in the source .
  • Scientific Field : Chemical Manufacturing

    • Application Summary : “®-1-(o-tolyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 856562-88-4, and it’s used in various chemical reactions .
    • Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The outcomes of this application are not specified in the source .
  • Scientific Field : Chemical Manufacturing
    • Application Summary : “®-1-(o-tolyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 856562-88-4, and it’s used in various chemical reactions .
    • Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The outcomes of this application are not specified in the source .
  • Scientific Field : Chemical Manufacturing
    • Application Summary : “®-1-(o-tolyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 856562-88-4, and it’s used in various chemical reactions .
    • Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

“®-1-(o-tolyl)ethanamine” is classified as a hazardous substance. It has a GHS07 signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

(1R)-1-(2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDYTNZJBGSKFI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(o-tolyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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